molecular formula C8H18ClNO B11762190 (3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride

(3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride

Cat. No.: B11762190
M. Wt: 179.69 g/mol
InChI Key: MFVXGCMGRGHRSY-QRPNPIFTSA-N
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Description

(3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride typically involves the reaction of a pyrrolidine derivative with an appropriate alkylating agent. One common method is the alkylation of (3S)-pyrrolidine with 2-methylpropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted organic synthesis (MAOS) has also been explored to increase the reaction rate and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or sulfonates can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Pyridine: A six-membered nitrogen-containing aromatic ring.

    Piperidine: A six-membered nitrogen-containing saturated ring.

Uniqueness

(3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride is unique due to its specific substitution pattern and stereochemistry, which can influence its biological activity and chemical reactivity. Compared to pyrrolidine, pyridine, and piperidine, this compound offers distinct advantages in terms of its three-dimensional structure and potential for selective binding to biological targets .

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

(3S)-3-(2-methylpropoxy)pyrrolidine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)6-10-8-3-4-9-5-8;/h7-9H,3-6H2,1-2H3;1H/t8-;/m0./s1

InChI Key

MFVXGCMGRGHRSY-QRPNPIFTSA-N

Isomeric SMILES

CC(C)CO[C@H]1CCNC1.Cl

Canonical SMILES

CC(C)COC1CCNC1.Cl

Origin of Product

United States

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